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Compound of Interest

Compound Name: 2-Methyl-1-phenylpropene

Cat. No.: B151218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-1-phenylpropene (CAS No. 768-49-0), a valuable intermediate in organic synthesis.
The document presents available experimental and predicted spectroscopic data, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), organized
for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra
are also provided to aid in the replication and validation of these findings.

Spectroscopic Data

The structural elucidation of 2-Methyl-1-phenylpropene is supported by data from multiple
spectroscopic techniques. The following tables summarize the key quantitative data obtained
from 'H NMR, 3C NMR, IR, and MS analyses.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Phenyl group (CeHs
~7.35-7.20 Multiplet 5H Yl group ( )
protons
~6.30 Singlet 1H Vinylic proton (-CH=)
Methyl group (CHs
~2.10 Singlet 3H ylgroup (CH:)
protons
Methyl group (CHs
~1.90 Singlet 3H yl group (CH:)

protons

Note: The 'H NMR data is predicted based on established chemical shift principles, as
experimental data was not readily available in the searched databases.

= 13 1
Chemical Shift (d) ppm Assignment
~140.0 Quaternary phenyl carbon (C-Ar)
~135.0 Quaternary vinylic carbon (=C(CHs)z2)
~129.0 Phenyl methine carbons (CH-Ar)
~128.0 Phenyl methine carbons (CH-Ar)
~126.0 Phenyl methine carbon (CH-Ar)
~125.0 Vinylic methine carbon (-CH=)
~25.0 Methyl carbon (CHs)
~20.0 Methyl carbon (CHs)

Note: The 3C NMR data is predicted based on established chemical shift principles, as
experimental data was not readily available in the searched databases.

Table 3: Infrared (IR) Spectroscopic Data
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3080 - 3020 Medium Aromatic C-H Stretch
2975 - 2910 Medium Aliphatic C-H Stretch (sp?3)
1650 Medium C=C Alkene Stretch
1600, 1495, 1450 Medium-Strong Aromatic C=C Stretch
830 Strong =C-H Bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data[1]

Putative Fragment

m/z Relative Intensity (%)

Assignment
132 80.1 [M]* (Molecular lon)
117 100.0 [M - CH3]*
91 35.8 [C7H7]* (Tropylium ion)
77 7.2 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These methodologies are standard in organic chemical analysis and can be
adapted to specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Methyl-1-phenylpropene is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, acetone-ds, or benzene-ds) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

(0 ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a 300, 400, or 500 MHz NMR
spectrometer.
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e 1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled experiment is performed to obtain singlets for each
unique carbon atom. A larger number of scans (typically 128 to 1024) is required due to the
lower natural abundance of the 13C isotope. A relaxation delay of 2-5 seconds is used.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: As 2-Methyl-1-phenylpropene is a liquid at room temperature, the
spectrum can be obtained by placing a drop of the neat liquid between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates to form a thin film.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16
to 32 scans are co-added at a resolution of 4 cm~1,

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum, which is typically plotted as transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 2-Methyl-1-phenylpropene in a volatile solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a
direct insertion probe or through a gas chromatograph (GC-MS).

¢ lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to
ionize and fragment.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion at a specific m/z value is measured by a detector,
generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 2-Methyl-1-phenylpropene using the spectroscopic techniques discussed.
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Caption: Workflow for Structural Elucidation.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-1-phenylpropene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151218#spectroscopic-data-of-2-methyl-1-
phenylpropene-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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